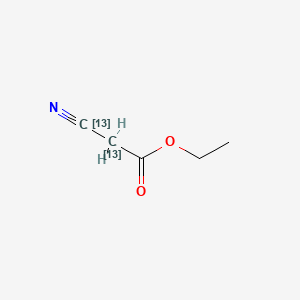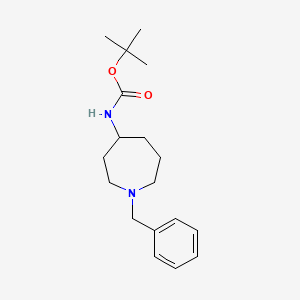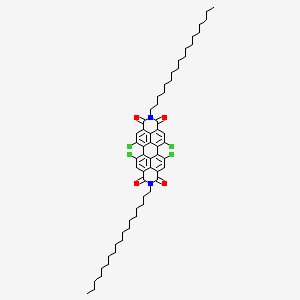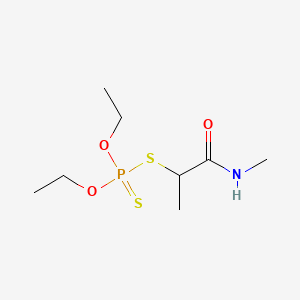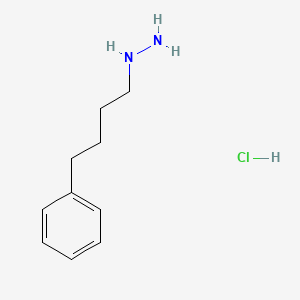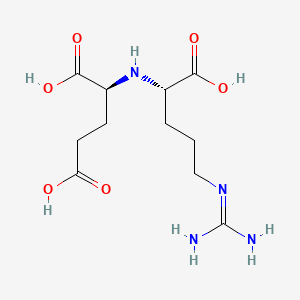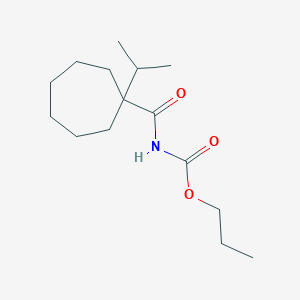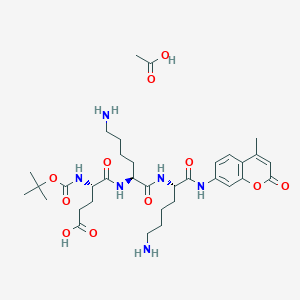
Boc-Glu-Lys-Lys-Amc acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Glu-Lys-Lys-Amc acetate salt is a synthetic compound known for its role as a sensitive fluorogenic substrate for urokinase-activated plasmin . This compound is widely used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its ability to act as a substrate in enzymatic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu-Lys-Lys-Amc acetate salt involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Glu-Lys-Lys-Amc acetate salt primarily undergoes hydrolysis reactions when exposed to specific enzymes. It is a substrate for urokinase-activated plasmin, which cleaves the compound to release a fluorescent product .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Enzymes such as urokinase or plasmin are used to catalyze the reaction .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is a fluorescent compound, which can be detected and quantified using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Boc-Glu-Lys-Lys-Amc acetate salt has a wide range of applications in scientific research:
Wirkmechanismus
Boc-Glu-Lys-Lys-Amc acetate salt functions as a fluorogenic substrate for urokinase-activated plasmin. Upon enzymatic cleavage by plasmin, the compound releases a fluorescent product, which can be detected and measured. This mechanism allows researchers to study the activity of plasmin and other related enzymes in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Val-Pro-Arg-Amc: Another fluorogenic substrate used in enzymatic assays, particularly for thrombin.
Boc-Glu-Lys-Lys-AMC: A closely related compound with similar applications in studying protease activity.
Uniqueness
Boc-Glu-Lys-Lys-Amc acetate salt is unique due to its high sensitivity and specificity as a substrate for urokinase-activated plasmin. Its ability to produce a fluorescent signal upon cleavage makes it an invaluable tool in biochemical and molecular biology research .
Eigenschaften
Molekularformel |
C34H52N6O11 |
|---|---|
Molekulargewicht |
720.8 g/mol |
IUPAC-Name |
acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H48N6O9.C2H4O2/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4;1-2(3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |
InChI-Schlüssel |
BVQHGHJYEGBLNX-NYTZCTPBSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
